Hexaphenylbenzene
Overview
Description
Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings . It is a colorless solid .
Synthesis Analysis
Hexaphenylbenzene is prepared by heating tetraphenylcyclopentadienone and diphenylacetylene in benzophenone or other high-temperature solvent . The reaction proceeds via a Diels-Alder reaction to give the hexaphenyldienone, which then eliminates carbon monoxide . It may also be prepared by the dicobalt octacarbonyl-catalyzed alkyne trimerisation of diphenylacetylene .
Molecular Structure Analysis
The stable conformation of this molecule has the phenyl rings rotated out of the plane of the central benzene ring . The molecule adopts a propeller-like conformation in which the phenyl rings are rotated about 65° .
Chemical Reactions Analysis
The on-surface coupling of Hexaphenylbenzene was investigated on coinage metal substrates as a function of thermal treatment . For Hexaphenylbenzene, which forms non-covalent 2D monolayers at room temperature, a thermally induced transition of the monolayer’s structure could be achieved by moderate annealing, which is likely driven by π-bond formation .
Physical And Chemical Properties Analysis
Hexaphenylbenzene has a molecular formula of C42H30 and an average mass of 534.688 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 534.8±45.0 °C at 760 mmHg, and a flash point of 284.0±22.8 °C .
Scientific Research Applications
Hexaphenylbenzene (HPB) and its derivatives have been of considerable interest for a wide variety of applications due to their rigid and propeller-like structure, as well as toroidal delocalization . Here are some of the key applications:
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Crystal Engineering
- Summary : HPBs are used in crystal engineering due to their unique structure and properties .
- Methods : The specific methods of application in crystal engineering involve the synthesis of HPB derivatives and their incorporation into crystal structures .
- Results : The use of HPBs in crystal engineering has led to the development of new types of crystals with unique properties .
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Porous Polymers
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Organic Electronic Materials
- Summary : HPBs find potential applications in organic electronics due to wider energy gap, high HOMO level, higher photoconductivity, electron-rich nature, and high hole-transporting property .
- Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
- Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency light-emitting materials, charge transport materials, host materials, redox materials, photochemical switches, and molecular receptors .
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Scaffold Materials
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Organic Light-Emitting Diodes (OLEDs)
- Summary : HPBs are used in the creation of Organic Light-Emitting Diodes (OLEDs) .
- Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
- Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency light-emitting materials .
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Organic Field-Effect Transistors (OFETs)
- Summary : HPBs are used in the creation of Organic Field-Effect Transistors (OFETs) .
- Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
- Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency charge transport materials .
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Organic Photovoltaics
- Summary : HPBs are used in the creation of Organic Photovoltaics .
- Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
- Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency redox materials .
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Organic Memory Devices
- Summary : HPBs are used in the creation of Organic Memory Devices .
- Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
- Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency photochemical switches .
properties
IUPAC Name |
1,2,3,4,5,6-hexakis-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWPVJPWQGYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243983 | |
Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaphenylbenzene | |
CAS RN |
992-04-1 | |
Record name | Hexaphenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=992-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaphenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaphenylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4',5',6'-tetraphenyl-o-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hexaphenylbenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L5JAJ94N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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